

The Multifaceted Biological Activities of Aplysamine-1 and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aplysamine-1

Cat. No.: B1665143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysamine-1, a bromotyrosine-derived secondary metabolite isolated from marine sponges, and its synthetic analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of **Aplysamine-1** and its related compounds, with a focus on their interactions with cellular targets and signaling pathways. This document summarizes the available quantitative data, details the experimental protocols for assessing their activities, and presents visual representations of the underlying molecular mechanisms.

Introduction

Marine organisms are a rich source of structurally unique and biologically active natural products. Among these, compounds derived from the amino acid tyrosine, particularly brominated tyrosine derivatives isolated from sponges of the Verongida order, have shown significant therapeutic potential. **Aplysamine-1** and its analogs represent a key family within this class, demonstrating a range of activities from receptor antagonism to enzyme inhibition. Understanding the structure-activity relationships and mechanisms of action of these compounds is crucial for their development as potential therapeutic agents.

Quantitative Biological Activity Data

The biological activities of **Aplysamine-1** and its analogs are summarized in the table below. The data highlights their potency as histamine H3 receptor antagonists and enzyme inhibitors.

Compound	Biological Activity	Target	Quantitative Data (K _i /IC ₅₀ /MIC)	Organism/Cell Line	Reference(s)
Aplysamine-1	Histamine H3 Receptor Antagonist	Human Histamine H3 Receptor	K _i = 30 ± 4 nM	Recombinant HEK293 cells	[1]
Des-bromoaplysamine-1	Histamine H3 Receptor Antagonist	Human Histamine H3 Receptor	Potent Antagonist (specific K _i not provided)	Recombinant HEK293 cells	[1]
Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine	Histamine H3 Receptor Antagonist	Human Histamine H3 Receptor	Potent Antagonist (specific K _i not provided)	Recombinant HEK293 cells	[1]
Aplysamine-4	Acetylcholinesterase Inhibitor	Electric Eel Acetylcholinesterase	Moderate Inhibitor (specific IC ₅₀ not provided)	-	
Antibacterial	Gram-positive and Gram-negative bacteria	Moderate Activity (specific MICs not provided)	Various bacterial strains		
Aplysamine-6	Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor	Human Icmt	Bioactive Constituent (specific IC ₅₀ not provided)	Recombinant enzyme	
UCM-1336 (synthetic Icmt inhibitor)	Isoprenylcysteine Carboxyl Methyltransferase	Human Icmt	IC ₅₀ = 2 μM	Recombinant enzyme	

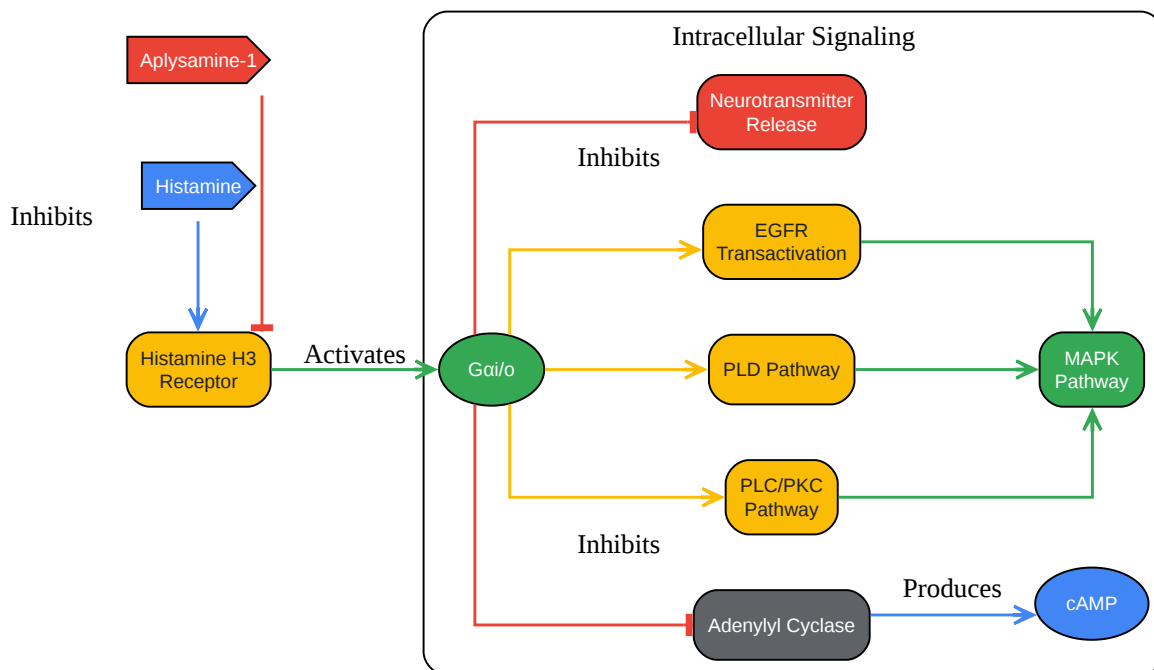
rase (lcmt)

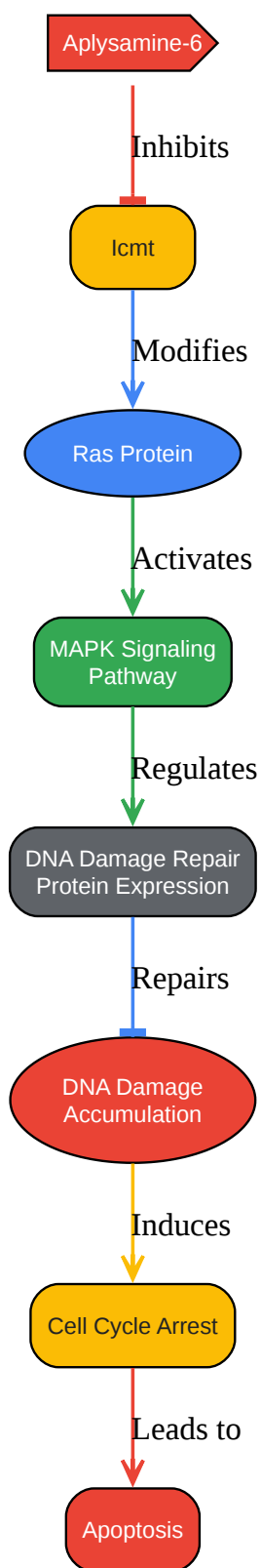
Inhibitor

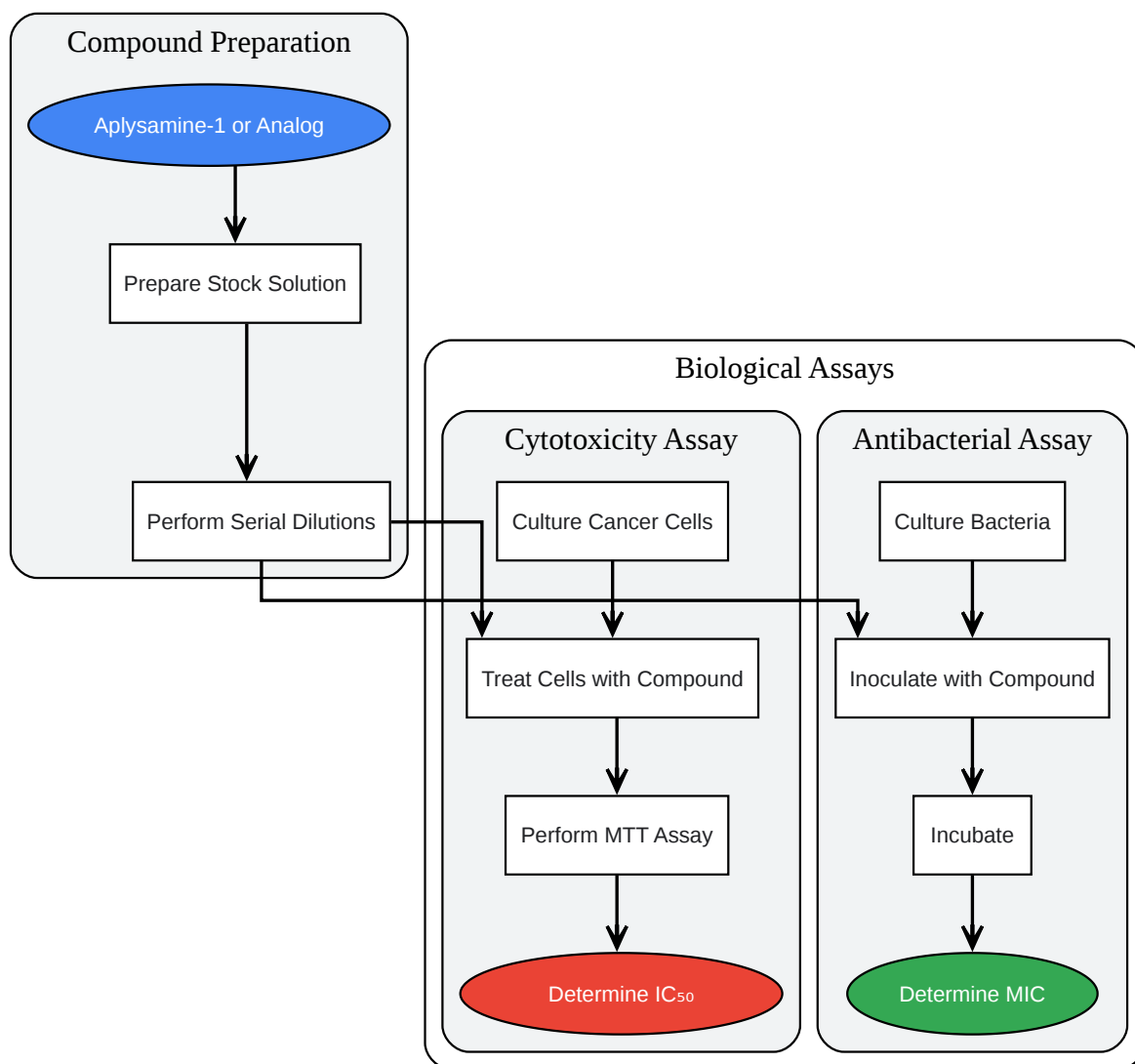
Key Biological Activities and Mechanisms of Action Histamine H3 Receptor Antagonism

Aplysamine-1 and several of its synthetic analogs have been identified as potent antagonists of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1] As an antagonist, **Aplysamine-1** binds to the H3 receptor and blocks the effects of the endogenous agonist, histamine.

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, **Aplysamine-1** can increase the release of these neurotransmitters, which has potential therapeutic implications for neurological and psychiatric disorders. The signaling pathway initiated by H3 receptor activation involves G*α*i/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. H3 receptor activation also modulates the mitogen-activated protein kinase (MAPK) pathway.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge *Pseudoceratina durissima* Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Biological Activities of Aplysamine-1 and Its Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665143#biological-activities-of-aplysamine-1-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com